
NVP-CGM097 Sulfate: A Comparative Guide to a
First-Generation MDM2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NVP-CGM097 sulfate

Cat. No.: B10800342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial results and methodologies

associated with NVP-CGM097 sulfate, a potent and selective inhibitor of the MDM2-p53

protein-protein interaction. By reactivating the tumor suppressor p53, NVP-CGM097

represented a promising therapeutic strategy in cancers with wild-type TP53. This document

compares its clinical performance with other notable MDM2 inhibitors, offering a valuable

resource for researchers in the field of oncology and drug development.

Mechanism of Action: Restoring the Guardian of the
Genome
NVP-CGM097 functions by disrupting the interaction between MDM2 and the p53 tumor

suppressor protein. In many cancers with wild-type TP53, the function of p53 is abrogated by

the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal

degradation. NVP-CGM097 binds to the p53-binding pocket of MDM2, preventing this

interaction and leading to the stabilization and activation of p53. This, in turn, can induce cell

cycle arrest, apoptosis, and senescence in cancer cells.
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Figure 1: p53 Signaling Pathway and NVP-CGM097 Mechanism

NVP-CGM097 Sulfate Phase I Clinical Trial
(NCT01760525)
A first-in-human, open-label, multi-center, dose-escalation Phase I study of oral NVP-CGM097

was conducted in adult patients with advanced solid tumors characterized by a wild-type TP53

status. The primary objectives were to determine the maximum tolerated dose (MTD) and/or

the recommended Phase II dose (RP2D), and to assess the safety and tolerability of NVP-

CGM097.

Experimental Protocol
Patient Population:
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Inclusion Criteria: Patients with advanced solid malignancies that had progressed despite

standard therapy or for which no standard therapy existed. Tumors were required to have a

wild-type TP53 status. Evaluable disease as per RECIST 1.1 and a WHO performance

status of 0-2 were also required.[1]

Exclusion Criteria: Prior treatment with NVP-CGM097 or another p53-MDM2 interaction

inhibitor, symptomatic or growing central nervous system (CNS) metastases, concurrent

other malignancies, and clinically significant cardiac disease.[1]

Study Design: The study consisted of a dose-escalation phase followed by a dose-expansion

phase. The dose escalation was guided by an adaptive Bayesian logistic regression model.[1]

Fifty-one patients were enrolled and received oral NVP-CGM097 in one of two regimens:

10-400 mg three times a week (3qw) continuously.

300-700 mg 3qw for 2 weeks on, followed by 1 week off.

Phase I Clinical Trial Workflow
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Figure 2: NVP-CGM097 Phase I Trial Workflow

Biomarker Analysis:

p53 Status Determination: While the specific methodology for determining TP53 wild-type

status in the NCT01760525 trial is not detailed in the available public records, standard

practice for such clinical trials involves direct sequencing of the TP53 gene from tumor tissue

to identify any mutations. Immunohistochemistry (IHC) for p53 protein expression may also

be used as a surrogate marker, although it is less precise for determining the functional

status of the p53 pathway.
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Clinical Trial Results: NVP-CGM097 and Alternatives
The clinical development of NVP-CGM097 was discontinued; however, the Phase I trial

provided valuable insights for the development of next-generation MDM2 inhibitors. The

primary reason for discontinuation in the trial was disease progression.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
NVP-CGM097
(CGM097)

Siremadlin
(HDM201)

Milademetan
(DS-3032b)

Idasanutlin
(RG7388)

Trial Phase
Phase I (Solid

Tumors)

Phase I (Solid

Tumors & AML)

Phase I/II/III

(Liposarcoma,

Solid Tumors,

Lymphoma)

Phase I/II/III

(AML, PV)

Patient

Population

Advanced solid

tumors with

p53wt

Advanced solid

or hematologic

cancers with

p53wt

Advanced

liposarcoma,

solid tumors, or

lymphoma

Relapsed/refract

ory AML,

Polycythemia

Vera (PV)

Overall

Response Rate

(ORR)

One partial

response (out of

51 patients)

Solid Tumors:

10.3%AML: 4.2%

- 22.2%

(depending on

regimen)

Dedifferentiated

Liposarcoma

(Phase I): DCR

58.5%

R/R AML (with

cytarabine):

38.8%

(CR+CRi+CRp)

Disease Control

Rate (DCR)

39% (1 PR + 19

SD)

Not explicitly

reported

Dedifferentiated

Liposarcoma

(Phase I): 58.5%

Not explicitly

reported

Progression-Free

Survival (PFS)

Not explicitly

reported

Not explicitly

reported

Dedifferentiated

Liposarcoma

(Phase III): 3.6

months

R/R AML (with

cytarabine): 8.3

months (OS)

Common Grade

3/4 Adverse

Events

Hematologic

(thrombocytopeni

a, neutropenia)

Myelosuppressio

n,

gastrointestinal

events, tumor

lysis syndrome

Thrombocytopeni

a, neutropenia,

anemia

Diarrhea,

nausea, febrile

neutropenia

Status
Development

discontinued

In clinical

development

Development in

DD LPS not

pursued further

Did not meet

primary endpoint

in R/R AML trial

Data compiled from multiple sources. DCR = Disease Control Rate, PR = Partial Response, SD

= Stable Disease, AML = Acute Myeloid Leukemia, R/R = Relapsed/Refractory, PV =
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Polycythemia Vera, OS = Overall Survival, DD LPS = Dedifferentiated Liposarcoma, CR =

Complete Remission, CRi = CR with incomplete hematologic recovery, CRp = CR with

incomplete platelet recovery.

Discussion and Comparison
The clinical trial of NVP-CGM097 demonstrated modest single-agent activity in a broad

population of patients with advanced solid tumors. The disease control rate of 39% suggested

some biological activity, but the lack of a significant number of objective responses and the

eventual discontinuation of the drug highlight the challenges in targeting the p53 pathway.[2] A

key takeaway from the study was the identification of hematologic toxicities, particularly

thrombocytopenia, as a class-effect of MDM2 inhibitors.[2]

In comparison, other MDM2 inhibitors have shown more promising, albeit still challenging,

results in specific patient populations. Siremadlin demonstrated notable activity in acute

myeloid leukemia, with overall response rates reaching up to 22.2% in certain dosing regimens.

[3][4] This suggests that the efficacy of MDM2 inhibitors may be highly dependent on the tumor

type and its underlying biology.

Milademetan showed encouraging disease control rates in patients with dedifferentiated

liposarcoma, a tumor type often characterized by MDM2 amplification.[5] However, a Phase III

trial in this indication did not meet its primary endpoint of improving progression-free survival

compared to the standard of care.[6][7]

Idasanutlin, when combined with cytarabine in relapsed or refractory AML, led to a higher

overall remission rate compared to cytarabine alone, although this did not translate into a

significant improvement in overall survival.[8][9][10] The most common adverse events with

idasanutlin were gastrointestinal, in contrast to the primarily hematologic toxicities seen with

NVP-CGM097.[2][9]

Alternative p53-Activating Therapies
While MDM2 inhibitors represent a direct approach to reactivating p53, other therapeutic

strategies are also being explored. These include:

MDMX Inhibitors: MDMX (or MDM4) is a homolog of MDM2 that also negatively regulates

p53. Some newer agents are designed to inhibit both MDM2 and MDMX.
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p53 Gene Therapy: This approach involves introducing a wild-type copy of the TP53 gene

into cancer cells. Clinical trials are investigating the safety and efficacy of this strategy, often

in combination with other treatments like immune checkpoint inhibitors.

Small Molecules to Restore Mutant p53 Function: Several compounds are in development

that aim to refold mutant p53 protein into a wild-type conformation, thereby restoring its

tumor-suppressive activity.

Conclusion
The clinical development of NVP-CGM097, while not leading to a new therapeutic agent, has

been instrumental in shaping our understanding of MDM2 inhibition as a cancer therapy. The

data from its Phase I trial, along with those of other MDM2 inhibitors, underscore both the

potential and the pitfalls of this therapeutic strategy. Key challenges remain, including

identifying the patient populations most likely to benefit, managing on-target toxicities, and

overcoming resistance mechanisms. Future research will likely focus on combination therapies

and the development of next-generation inhibitors with improved therapeutic windows. The

detailed methodologies and comparative data presented in this guide are intended to support

these ongoing efforts in the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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